molecular formula C27H25BrN2O4 B12148788 9-Bromo-5-(3,4-dimethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(3,4-dimethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12148788
M. Wt: 521.4 g/mol
InChI Key: BBCQSHKNVAHLDY-UHFFFAOYSA-N
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Description

9-Bromo-5-(3,4-dimethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a bromine atom, dimethoxyphenyl, and prop-2-en-1-yloxyphenyl groups, integrated into a dihydropyrazolo[1,5-c][1,3]benzoxazine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-(3,4-dimethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions The process begins with the preparation of intermediate compounds, such as 3,4-dimethoxyphenyl and 4-(prop-2-en-1-yloxy)phenyl derivatives These intermediates are then subjected to cyclization reactions under controlled conditions to form the dihydropyrazolo[1,5-c][1,3]benzoxazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5-(3,4-dimethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Corresponding oxides and ketones

    Reduction: Alcohols and amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

9-Bromo-5-(3,4-dimethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Bromo-5-(3,4-dimethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the bromine atom and prop-2-en-1-yloxy group.

    9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the 3,4-dimethoxyphenyl and prop-2-en-1-yloxy groups.

Uniqueness

The uniqueness of 9-Bromo-5-(3,4-dimethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromine atom, dimethoxyphenyl, and prop-2-en-1-yloxyphenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C27H25BrN2O4

Molecular Weight

521.4 g/mol

IUPAC Name

9-bromo-5-(3,4-dimethoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H25BrN2O4/c1-4-13-33-20-9-5-17(6-10-20)22-16-23-21-15-19(28)8-12-24(21)34-27(30(23)29-22)18-7-11-25(31-2)26(14-18)32-3/h4-12,14-15,23,27H,1,13,16H2,2-3H3

InChI Key

BBCQSHKNVAHLDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br)OC

Origin of Product

United States

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